8-(benzyl(methyl)amino)-7-(2,3-dihydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(methyl)amino)-7-(2,3-dihydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
The structural analysis of related purine derivatives has been detailed in several studies. For instance, Karczmarzyk et al. (1995) discussed the typical geometry of a closely related compound, emphasizing the planar fused rings of the purine system and the specific conformation of its substituents. This study provides a foundation for understanding the structural features crucial for the biological activities of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) explored new derivatives of purine-2,6-dione, showing potential as ligands for serotonin receptors, which may imply their use in studying neurotransmitter systems. This research indicates the potential of such compounds in developing pharmacological agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).
Potential for Novel Drug Development
The exploration of novel synthetic methods and the biological activity of purine derivatives, as demonstrated by Hesek and Rybár (1994), suggests these compounds' versatility in developing new therapeutic agents. The study outlines a novel synthesis approach for fused purine-2,6-diones, potentially broadening the scope of research and application in pharmaceuticals (Hesek & Rybár, 1994).
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-20(9-12-7-5-4-6-8-12)17-19-15-14(23(17)10-13(25)11-24)16(26)22(3)18(27)21(15)2/h4-8,13,24-25H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCTQFROIBJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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